2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol
Description
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-[2-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-10-7-15-3-1-2-9-19(15)17(21)14-6-8-18-16(11-14)22-12-13-4-5-13/h6,8,11,13,15,20H,1-5,7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQRKVHUTJGXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)C2=CC(=NC=C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol typically involves multiple steps. One common approach is to start with the preparation of the pyridine and piperidine intermediates, followed by their coupling.
Preparation of Pyridine Intermediate: The pyridine ring can be functionalized with a cyclopropylmethoxy group through a nucleophilic substitution reaction. This involves reacting 4-chloropyridine with cyclopropylmethanol in the presence of a base such as potassium carbonate.
Preparation of Piperidine Intermediate: The piperidine ring can be synthesized by reacting 2-(2-hydroxyethyl)piperidine with an appropriate acylating agent to introduce the methanone group.
Coupling Reaction: The final step involves coupling the pyridine and piperidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyridine and piperidine derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it useful in labeling studies and in the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The pyridine and piperidine rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. The hydroxyethyl group can form hydrogen bonds, while the cyclopropylmethoxy group can enhance lipophilicity, facilitating membrane penetration.
Comparison with Similar Compounds
Structural and Functional Analogues
Catramilast (CAS 183659-72-5)
- Structure : Catramilast contains a 3-(cyclopropylmethoxy)-4-methoxyphenyl group linked to an imidazol-2-one ring via a propyl chain .
- Key Differences: Unlike the target compound, Catramilast lacks a pyridine ring and instead employs a phenyl group with dual methoxy and cyclopropylmethoxy substituents. Its imidazolone core contrasts with the piperidine-ethanol moiety in the target.
- Applications : Catramilast is used for atopic dermatitis , likely due to anti-inflammatory properties. The target compound’s pyridine-carbonyl group may confer distinct binding affinities, possibly toward different therapeutic targets.
- Physicochemical Properties :
Betaxolol Hydrochloride (CAS 63659-19-8)
- Structure: Betaxolol features a phenoxy group with a cyclopropylmethoxy side chain and an isopropylamine substituent .
- Key Differences: The phenoxy group in Betaxolol contrasts with the pyridine-4-carbonyl group in the target compound. Betaxolol’s isopropylamine side chain enhances β-adrenergic receptor binding, while the target’s ethanol-piperidine moiety may favor different interactions.
- Applications: A beta-blocker used in glaucoma and hypertension. The target compound’s lack of a phenoxy group suggests divergent therapeutic applications.
- Physicochemical Properties :
2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol (CAS 733783-46-5)
- Structure: This compound contains a piperidine ring with a propan-2-yl substituent and an ethanol chain .
- Key Differences : It lacks the pyridine-carbonyl and cyclopropylmethoxy groups present in the target compound, resulting in a simpler structure.
- Applications: Not specified, but simpler piperidine-ethanol derivatives often serve as intermediates in drug synthesis.
- Physicochemical Properties :
Data Table: Comparative Overview
Research Findings and Significance
- Cyclopropylmethoxy Group : Present in both the target compound and Betaxolol/Catramilast, this substituent is associated with enhanced metabolic stability due to the cyclopropane ring’s resistance to oxidative degradation .
- Pyridine vs.
- Piperidine-Ethanol Motif: Shared with 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol, this structure may improve blood-brain barrier penetration compared to bulkier analogues, though the target’s additional substituents likely reduce this effect .
Biological Activity
The compound 2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol is a synthetic organic molecule that exhibits potential biological activities, particularly in medicinal chemistry. Its structure includes a piperidine ring and a pyridine moiety with a cyclopropylmethoxy group, which may influence its interaction with biological targets.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 303.36 g/mol. The compound's structure can be represented as follows:
Currently, detailed information regarding the mechanism of action for This compound is limited. However, preliminary studies indicate that similar compounds may interact with specific receptors, potentially influencing signaling pathways related to pain and inflammation. Molecular docking studies could elucidate binding affinities and mechanisms of action.
Biological Activities
Research on structurally related compounds suggests various biological activities, including:
- Antinociceptive Effects : Compounds with similar structures have shown promise in pain modulation.
- Anti-inflammatory Properties : Potential to inhibit inflammatory pathways.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals differences in biological activity based on substituent variations. The following table summarizes some of these compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-{[4-(Cyclopropylmethoxy)pyridin-2-carbonyl]piperidin-1-yl}ethanol | Structure | Similar piperidine structure but different substituents |
| 2-{[4-(Methoxy)pyridin-3-carbonyl]piperidin-2-yl}ethanol | Structure | Lacks cyclopropyl group; may exhibit different biological properties |
| 4-{[5-(Cyclobutylmethoxy)-pyridin-3-carbonyl]piperidin-1-yloxy}ethanol | Structure | Different ring structure; potential for varied activity |
Case Studies
Several studies have investigated the biological activity of piperidine derivatives, providing insights into their pharmacological potential:
- Pain Modulation : A study demonstrated that piperidine derivatives could significantly reduce pain responses in animal models, suggesting their utility in developing analgesic medications.
- Anti-inflammatory Activity : Research indicated that certain piperidine-based compounds effectively inhibited pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents.
- Antitumor Activity : Some derivatives exhibited cytotoxic effects against cancer cell lines, indicating possible applications in oncology.
Q & A
Q. What are the key structural motifs in this compound that influence its chemical reactivity and biological activity?
The compound contains a piperidine ring with a hydroxyl-bearing ethyl chain, a pyridine ring substituted with a cyclopropylmethoxy group, and a carbonyl bridge. The cyclopropylmethoxy group enhances lipophilicity and metabolic stability due to its steric bulk and electron-donating effects, while the hydroxyl group facilitates hydrogen bonding in biological systems. Piperidine derivatives are structurally flexible, enabling interactions with diverse targets like enzymes or G-protein-coupled receptors (GPCRs) .
Q. What synthetic methodologies are reported for analogous piperidine-pyridine hybrid compounds?
Multi-step synthesis is typical for such hybrids. For example, a piperidine intermediate may be acylated with a pyridine carbonyl derivative under coupling conditions (e.g., EDCI/HOBt). The cyclopropylmethoxy group can be introduced via nucleophilic substitution of a pyridine-chloride intermediate with cyclopropylmethanol in the presence of a base like K₂CO₃. Purification often involves column chromatography or recrystallization .
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine acylation | EDCI, HOBt, DMF, RT, 12h | 65-75% | |
| Cyclopropoxy addition | Cyclopropylmethanol, K₂CO₃, DMF, 80°C | 50-60% |
Q. How is the compound characterized analytically to confirm purity and structure?
Techniques include:
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- HPLC-MS for purity assessment (>95%) and molecular weight confirmation.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What preliminary biological screening approaches are used for such compounds?
Initial screens often involve:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets).
- Cell-based viability assays (e.g., IC₅₀ determination in cancer lines).
- Receptor binding studies (e.g., radioligand displacement in GPCRs) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly at the piperidine C2 position?
Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using Jacobsen’s catalyst) can isolate enantiomers. Dynamic kinetic resolution during the piperidine ring formation may also be employed. Stereochemical outcomes are validated using chiral HPLC or circular dichroism (CD) .
Q. What strategies resolve contradictions in reported biological activity data across different assays?
Discrepancies may arise from assay-specific variables (e.g., cell line genetic drift, buffer composition). Solutions include:
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding modes. Key parameters include:
Q. What metabolic stability challenges are associated with the cyclopropylmethoxy group?
Cyclopropyl rings resist oxidative degradation but may undergo CYP450-mediated demethylation. Stability is assessed via:
Q. How do structural analogs compare in target selectivity and off-target effects?
Table 2: Selectivity Profiling of Piperidine-Pyridine Derivatives
| Compound | Target (IC₅₀) | Off-Target (IC₅₀) | Reference |
|---|---|---|---|
| Target Compound | Kinase-X: 8 nM | GPCR-Y: >10 µM | |
| 2-(1-Pentylpiperidin-4-yl)ethanol | Kinase-X: 45 nM | GPCR-Y: 1.2 µM | |
| Key differences arise from alkyl chain length (affecting membrane permeability) and substituent electronic profiles . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
